1,2-Didecanoyl PC

描述

permeation enhance

属性

IUPAC Name |

[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKLDGSYMHFAOC-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3436-44-0 |

Source

|

| Record name | Didecanoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3436-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecanoyl-L-alpha-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003436440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BXC7TK3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a saturated phosphatidylcholine with two 10-carbon acyl chains. This document is intended to serve as a detailed resource for researchers and professionals in drug development and lipid-based formulation, offering structured data, in-depth experimental methodologies, and visual representations of its molecular behavior.

Core Physicochemical Data

1,2-Didecanoyl-sn-glycero-3-phosphocholine, also known by the abbreviations DDPC or PC(10:0/10:0), is a synthetic phospholipid frequently utilized in the creation of model cell membranes and as a component in drug delivery systems. Its well-defined chemical structure allows for consistent and reproducible experimental outcomes.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of 1,2-didecanoyl-pc.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₆NO₈P | [1][2] |

| Molecular Weight | 565.72 g/mol | [2][3] |

| CAS Number | 3436-44-0 | [1] |

| Appearance | White to off-white powder/solid | N/A |

| Critical Micelle Concentration (CMC) | 0.005 mM | [4] |

| Solubility | - Ethanol: 30 mg/mL- DMF: 20 mg/mL- DMSO: 20 mg/mL- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | N/A |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

The determination of the physicochemical properties of phospholipids like 1,2-didecanoyl-pc relies on precise and validated experimental methodologies. Below are detailed protocols for two key analytical techniques.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a fundamental method for determining the phase transition temperature of lipids.

Methodology:

-

Sample Preparation:

-

A known quantity of 1,2-didecanoyl-pc is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

-

The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.

-

The lipid film is hydrated with a specific buffer solution by vortexing or gentle agitation above the expected phase transition temperature to form multilamellar vesicles (MLVs). The final lipid concentration is typically in the range of 1-5 mg/mL.

-

-

DSC Analysis:

-

An aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An equal volume of the same buffer is sealed in a reference pan.

-

The sample and reference pans are placed in the DSC instrument.

-

The system is equilibrated at a temperature well below the expected transition temperature.

-

The temperature is scanned upwards at a constant rate (e.g., 1-2°C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

-

The phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.

-

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The Critical Micelle Concentration is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy, using a probe whose spectral properties are sensitive to the polarity of its environment, is a highly sensitive method for determining the CMC of phospholipids.

Methodology:

-

Preparation of Stock Solutions:

-

A stock solution of 1,2-didecanoyl-pc is prepared in an appropriate aqueous buffer.

-

A stock solution of a fluorescent probe, such as pyrene, is prepared in a suitable solvent (e.g., acetone or methanol).

-

-

Sample Preparation:

-

A series of solutions with varying concentrations of 1,2-didecanoyl-pc are prepared from the stock solution.

-

A small aliquot of the pyrene stock solution is added to each lipid solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching. The solutions are allowed to equilibrate.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectrum of pyrene is recorded for each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.

-

The intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively) are measured.

-

-

Data Analysis:

-

The ratio of the intensities of the first and third peaks (I₁/I₃) is plotted against the logarithm of the 1,2-didecanoyl-pc concentration.

-

The I₁/I₃ ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the aqueous phase (below the CMC), the ratio is high. As micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I₁/I₃ ratio.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, typically by finding the intersection of the two linear portions of the plot.

-

Visualizations: Molecular Organization and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the behavior of 1,2-didecanoyl-pc and the experimental workflow for its characterization.

Caption: Self-assembly of 1,2-didecanoyl-pc into micelles and lipid bilayers.

Caption: Experimental workflow for determining the phase transition temperature (Tm).

Signaling Pathways

While phosphatidylcholine (PC) is a crucial component of cell membranes and a precursor for various signaling molecules, there is limited evidence in the reviewed literature to suggest that intact 1,2-didecanoyl-sn-glycero-3-phosphocholine itself acts as a direct signaling molecule in specific pathways. Its primary roles in a biological context appear to be structural and as a modulator of membrane properties.

However, the metabolic products of PC, such as diacylglycerol (DAG) and lysophosphatidylcholine (LPC), are well-established second messengers.[5][6] The enzymatic cleavage of PC by phospholipases can initiate signaling cascades. For instance, Phospholipase C (PLC) can hydrolyze PC to generate DAG, which in turn activates Protein Kinase C (PKC), a key enzyme in numerous cellular processes including proliferation and differentiation. Similarly, Phospholipase A2 (PLA2) can act on PC to produce LPC, which has been implicated in various cellular responses.

Due to the lack of specific information on 1,2-didecanoyl-pc's direct involvement in signaling, a detailed pathway diagram is not provided to avoid speculation. Researchers interested in the signaling potential of this lipid should consider investigating the activity of its metabolic derivatives.

Conclusion

References

- 1. lookchem.com [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Lipid second messenger regulation: the role of diacylglycerol kinases and their relevance to hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid second messengers derived from glycerolipids and sphingolipids, and their role in smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a synthetic, saturated phospholipid that plays a significant role in lipid research and pharmaceutical sciences. Structurally, it is composed of a glycerol backbone esterified with two decanoic acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. This amphiphilic nature allows DDPC to self-assemble into bilayers in aqueous environments, making it a valuable component in the formulation of liposomes and lipid nanoparticles for drug delivery systems. Its shorter acyl chain length compared to naturally occurring phospholipids gives it unique physicochemical properties, influencing membrane fluidity and permeability. This guide provides a comprehensive overview of the structure, properties, synthesis, and key experimental applications of DDPC.

Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of DDPC are fundamental to its applications in research and drug development.

Chemical Structure

The chemical structure of 1,2-didecanoyl-sn-glycero-3-phosphocholine is illustrated below:

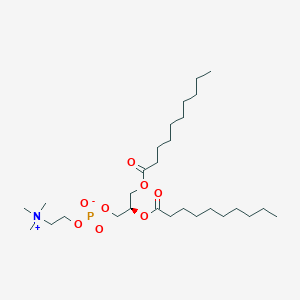

Caption: Chemical structure of 1,2-didecanoyl-sn-glycero-3-phosphocholine.

Physicochemical Data

A summary of the key physicochemical properties of DDPC is presented in the table below. This data is crucial for its application in formulating lipid-based delivery systems.

| Property | Value | Reference |

| Molecular Formula | C28H56NO8P | [1][2] |

| Molecular Weight | 565.7 g/mol | [1][2] |

| CAS Number | 3436-44-0 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [1] |

| IUPAC Name | [(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [2] |

| Synonyms | DDPC, 1,2-Dicaprinoyl-sn-glycero-3-phosphocholine, PC(10:0/10:0) | [2] |

| Storage Temperature | -20°C | [1] |

| Solubility | Ethanol: 30 mg/ml; DMF: 20 mg/ml | [3] |

Synthesis and Purification

The synthesis of DDPC typically involves the acylation of a glycerophosphocholine backbone with decanoic acid. A general and efficient method is the direct acylation of sn-glycero-3-phosphocholine (GPC) with decanoic anhydride.

Synthesis Workflow

The synthesis process can be visualized as a series of steps starting from the reactants to the final purified product.

References

The Functional Role of 1,2-Didecanoyl-sn-glycero-3-phosphocholine in Cell Membrane Mimics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Didecanoyl-sn-glycero-3-phosphocholine (di-C10-PC or DDPC) is a synthetic, saturated diacyl-phosphatidylcholine that serves as an invaluable tool in membrane biophysics and drug delivery research. Characterized by its two 10-carbon acyl chains, di-C10-PC's unique physicochemical properties allow for the formation of model membranes with distinct characteristics compared to their long-chain counterparts. This technical guide provides an in-depth examination of the function of di-C10-PC in artificial cell membranes, detailing its biophysical properties, its role in modulating membrane structure and protein interactions, and the significant signaling functions of its metabolic byproducts. Detailed experimental protocols for the preparation and analysis of di-C10-PC-containing liposomes are also presented.

Introduction to 1,2-Didecanoyl-PC (di-C10-PC)

1,2-Didecanoyl-sn-glycero-3-phosphocholine is a phosphocholine, a class of phospholipids that are major components of mammalian cell membranes.[1] As a synthetic lipid, it features two saturated decanoic acid (10:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.[2] This relatively short chain length makes it less hydrophobic than endogenous phospholipids, a property that is leveraged in its use as a permeation and absorption enhancer for peptide drugs.[1][3]

In research settings, di-C10-PC is primarily used to create model membrane systems such as liposomes, bicelles, and micelles. These artificial bilayers allow for the systematic study of fundamental membrane properties—including fluidity, thickness, and phase behavior—and their influence on the function of integral and peripheral membrane proteins.[4]

Biophysical Properties of di-C10-PC Membranes

The defining features of di-C10-PC are its short acyl chains, which dictate the biophysical characteristics of the membranes it forms. These membranes are significantly thinner and more fluid than those composed of longer-chain lipids like 1,2-dipalmitoyl-PC (DPPC, di-16:0).

Quantitative Biophysical Data

Obtaining a precise main phase transition temperature (Tₘ) for pure di-C10-PC via differential scanning calorimetry (DSC) is challenging because its transition from a gel-like state to a liquid-crystalline state occurs at a very low temperature, well below 0°C.[3][5] However, its properties can be inferred from trends observed in homologous series of saturated phosphatidylcholines. The table below summarizes key biophysical parameters, using 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC, di-12:0-PC) as a close proxy and indicating the expected trend for di-C10-PC.

| Property | Value for DLPC (di-12:0-PC) (Proxy) | Expected Trend for di-C10-PC | Reference |

| Main Phase Transition Temp. (Tₘ) | -1 °C | Lower | [6] |

| Hydrophobic Bilayer Thickness | ~19.5 Å (1.95 nm) | Thinner | [4] |

| P-P distance (Full Thickness) | ~34 Å (3.4 nm) | Thinner | [6] |

| Area per Lipid (Liquid Phase) | ~63 Ų (0.63 nm²) | Larger | [7] |

Note: The properties of di-C10-PC bilayers are directionally inferred from established relationships between acyl chain length and membrane biophysics. Shorter chains lead to decreased van der Waals interactions, resulting in a lower Tₘ, reduced bilayer thickness, and a larger area occupied by each lipid molecule.

Modulation of Membrane Structure and Function

Membrane Fluidity and Thickness

At physiological temperatures, di-C10-PC bilayers exist in a highly fluid, liquid-crystalline state. The presence of 1 mol% di-C10-PC in a DMPC (di-14:0) bilayer broadens the main phase transition and slightly lowers its temperature, confirming its fluidizing effect.[5] This increased fluidity is a direct consequence of the reduced packing efficiency and weaker inter-chain forces between the short 10-carbon tails.

The thickness of the membrane is critical for the proper function of transmembrane proteins.[8] Di-C10-PC forms notably thin bilayers. This property is crucial in studies of hydrophobic mismatch, where the hydrophobic length of a protein's transmembrane domain does not match that of the surrounding lipid bilayer. Studies have shown that the folding rate of outer membrane protein A (OmpA) into vesicles is fastest with di-C10-PC compared to lipids with longer chains (di-C11-PC and di-C12-PC), highlighting the importance of bilayer thickness in protein insertion and folding dynamics.[4]

Interaction with Membrane Proteins

Due to its detergent-like properties, di-C10-PC and its shorter-chain analog, di-C8-PC, are effective at solubilizing membrane proteins for structural and functional analysis.[9] They can create membrane-mimetic environments like bicelles that stabilize proteins outside of their native membrane, which is a critical step for techniques such as X-ray crystallography and cryo-electron microscopy. The fluid and dynamic environment provided by di-C10-PC can be essential for maintaining the native conformation and activity of reconstituted proteins.

Metabolism and Cellular Signaling

While di-C10-PC is a synthetic lipid not typically found in cells, its structure makes it a substrate for common lipid-metabolizing enzymes, producing potent second messengers. The enzymatic cleavage of di-C10-PC provides a direct mechanism by which this lipid can influence cellular signaling cascades.

Enzymatic Cleavage and Second Messenger Production

-

Phospholipase C (PLC): PLC hydrolyzes the phosphodiester bond in the headgroup of di-C10-PC, releasing a water-soluble phosphocholine molecule and the lipid-soluble molecule 1,2-didecanoylglycerol (DC10) .

-

Phospholipase A₂ (PLA₂): PLA₂ hydrolyzes the ester bond at the sn-2 position, releasing a free fatty acid—decanoic acid —and 1-decanoyl-2-lyso-PC.

These metabolic products, DC10 and decanoic acid, have well-documented and significant roles in cell signaling.

References

- 1. Exogenous sn-1,2-diacylglycerols containing saturated fatty acids function as bioregulators of protein kinase C in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. d-nb.info [d-nb.info]

- 5. erda.ku.dk [erda.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design [mdpi.com]

- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (1,2-Didecanoyl-PC)

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC), a synthetic phospholipid of significant interest in pharmaceutical sciences. This document details the reported CMC value, outlines the experimental methodologies for its determination, and discusses the factors influencing micellization.

Introduction to 1,2-Didecanoyl-PC and its Critical Micelle Concentration

1,2-Didecanoyl-PC, also known as 10:0 PC, is a saturated diacyl-phosphatidylcholine with two 10-carbon acyl chains. Like other amphiphilic molecules, 1,2-didecanoyl-PC self-assembles in aqueous solutions to form micelles above a certain concentration. This concentration is known as the critical micelle concentration (CMC). The CMC is a fundamental physicochemical parameter that dictates the behavior of the phospholipid in solution and is crucial for its application in drug delivery systems, where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Quantitative Data Summary

The critical micelle concentration of a surfactant is a key parameter for its application. The reported CMC value for 1,2-didecanoyl-PC is presented in the table below.

| Phospholipid | Acyl Chain Composition | Critical Micelle Concentration (CMC) |

| 1,2-Didecanoyl-sn-glycero-3-phosphocholine | 10:0 / 10:0 | 0.005 mM |

Note: The CMC value can be influenced by experimental conditions such as temperature, pH, and ionic strength of the medium.

Experimental Protocols for CMC Determination

The determination of the CMC of 1,2-didecanoyl-PC can be achieved through various experimental techniques. Below are detailed methodologies for the most common approaches.

Fluorescence Spectroscopy using Pyrene as a Probe

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of micelles as they form, leading to a change in its fluorescence properties.

Experimental Workflow:

Caption: Workflow for CMC determination using pyrene fluorescence.

Surface Tensiometry

This classical method involves measuring the surface tension of solutions with varying surfactant concentrations. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant.

Experimental Workflow:

Caption: Workflow for CMC determination using surface tensiometry.

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution. Below the CMC, only small monomers are present. Above the CMC, the formation of larger micelles leads to a significant increase in the scattered light intensity and the appearance of a larger particle size population.

Experimental Workflow:

Caption: Workflow for CMC determination using dynamic light scattering.

Factors Influencing the CMC of 1,2-Didecanoyl-PC

Several factors can affect the CMC of phospholipids like 1,2-didecanoyl-PC. Understanding these influences is critical for the formulation and application of micellar systems.

Logical Relationship of Influencing Factors:

Caption: Factors influencing the CMC of 1,2-didecanoyl-PC.

-

Temperature: Generally, for ionic surfactants, the CMC first decreases with increasing temperature and then increases. For non-ionic surfactants, the CMC usually decreases with an increase in temperature.

-

pH: The phosphocholine headgroup of 1,2-didecanoyl-PC is zwitterionic, and its charge is relatively stable over a wide pH range. Therefore, the effect of pH on its CMC is expected to be less pronounced compared to ionizable surfactants.

-

Ionic Strength: An increase in the ionic strength of the solution, through the addition of salts, can decrease the electrostatic repulsion between the charged headgroups of the phospholipids. This facilitates micelle formation, generally leading to a lower CMC.

-

Additives: The presence of other molecules, such as cholesterol or co-surfactants, can significantly alter the CMC. These molecules can be incorporated into the micelles, affecting the packing of the phospholipid molecules and the overall thermodynamics of micellization.

Signaling Pathways

Currently, there is limited direct evidence for specific signaling pathways that are directly activated by 1,2-didecanoyl-PC micelles. However, as a lipid molecule, its components can be metabolized and incorporated into cellular membranes, potentially influencing membrane-dependent signaling processes. Further research is needed to elucidate any direct role of 1,2-didecanoyl-PC micelles in cellular signaling.

Conclusion

This technical guide has provided a detailed overview of the critical micelle concentration of 1,2-didecanoyl-PC. The provided quantitative data, experimental protocols, and discussion of influencing factors are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important phospholipid. Accurate determination and consideration of the CMC are essential for the successful design and application of 1,2-didecanoyl-PC-based formulations.

An In-depth Technical Guide on the Phase Transition Temperature of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (Didecanoyl-PC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature of 1,2-didecanoyl-sn-glycero-3-phosphocholine (Didecanoyl-PC), a saturated phosphatidylcholine with ten-carbon acyl chains. Due to its relatively short acyl chains, Didecanoyl-PC exhibits a low phase transition temperature, which is a critical parameter for its application in lipid-based drug delivery systems and as a model membrane component. This document outlines the theoretical and experimental considerations for determining this property, presents relevant quantitative data, and provides a detailed experimental protocol for its measurement.

Quantitative Data on Phase Transition Temperatures of Saturated Diacylphosphatidylcholines

| Lipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |

| 1,2-Didecanoyl-sn-glycero-3-phosphocholine | DDPC | C10:0 | ~ -18 (Estimated) |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | DLPC | C12:0 | -1.0 |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | C14:0 | 23.9 |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | C16:0 | 41.3 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | C18:0 | 55.1 |

Note: The value for Didecanoyl-PC is an extrapolation and should be experimentally verified.

Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common and reliable technique for determining the phase transition temperature of lipids.[1][2][3] It measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of endothermic events such as the gel-to-liquid crystalline phase transition.[4]

I. Materials and Equipment

-

1,2-didecanoyl-sn-glycero-3-phosphocholine (Didecanoyl-PC) powder

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Chloroform or other suitable organic solvent

-

Rotary evaporator

-

High-vacuum pump

-

Water bath sonicator or extruder

-

Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

-

Syringe for sample loading

II. Preparation of Multilamellar Vesicles (MLVs)

-

Lipid Film Formation: Dissolve a known quantity of Didecanoyl-PC in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

High-Vacuum Drying: Place the flask under a high-vacuum pump for at least 2-4 hours to remove any residual solvent.

-

Hydration: Add the desired hydration buffer to the flask. The buffer should be pre-heated to a temperature above the estimated Tm of the lipid to facilitate hydration.

-

Vesicle Formation: Vortex the flask vigorously for several minutes until the lipid film is completely dispersed, resulting in the formation of a milky suspension of multilamellar vesicles (MLVs).

III. DSC Analysis

-

Sample Preparation: Accurately transfer a specific amount of the MLV suspension (typically 10-20 µL) into a hermetic aluminum DSC pan. Seal the pan tightly to prevent any evaporation during the scan.

-

Reference Pan: Prepare a reference pan containing the same volume of the hydration buffer.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected Tm (e.g., -50°C).

-

Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the expected Tm (e.g., 10°C).

-

Record the differential heat flow as a function of temperature. It is common practice to perform a second heating scan after an initial heating and cooling cycle to ensure the sample has reached a stable state.[5] The data from the second scan is typically reported.[5]

-

-

Data Analysis: The resulting thermogram will show an endothermic peak. The temperature at the apex of this peak is taken as the main phase transition temperature (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the phase transition temperature of Didecanoyl-PC using DSC.

References

- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 2. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

In-Depth Technical Guide: 1,2-Didecanoyl-sn-glycero-3-phosphocholine (1,2-Didecanoyl-PC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and a key experimental application of 1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC), a synthetic phospholipid instrumental in various research and pharmaceutical applications.

Core Physicochemical Data

1,2-Didecanoyl-PC is a saturated phospholipid containing two decanoic acid chains. Its defined structure and synthetic nature ensure high purity and batch-to-batch consistency, making it a valuable component in lipid-based formulation studies.

| Property | Value |

| Molecular Formula | C28H56NO8P |

| Molecular Weight | 565.72 g/mol [1][2][3][4] |

| Formal Name | 1,2-bis(O-decanoyl)-sn-glyceryl-3-phosphorylcholine[5] |

| Synonyms | 1,2-Didecanoyl Phosphatidylcholine, Didecanoyl Lecithin, 1,2-DPC[5] |

| Physical Form | White to off-white solid |

| Storage Temperature | -20°C[2][6] |

Experimental Protocol: Liposome Formulation via Thin-Film Hydration

A primary application of 1,2-didecanoyl-PC is in the formation of liposomes, which are artificial vesicles used for drug delivery. Its role as an absorption enhancer is particularly noteworthy. The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs).

Objective: To prepare liposomes incorporating 1,2-didecanoyl-PC for purposes such as enhancing the bioavailability of therapeutic agents.

Materials:

-

1,2-didecanoyl-PC

-

Other lipids (e.g., cholesterol, if required for membrane stability)

-

Active Pharmaceutical Ingredient (API) - lipophilic or hydrophilic

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder (optional, for size homogenization)

Methodology:

-

Lipid Dissolution: The desired amount of 1,2-didecanoyl-PC and any other lipids are dissolved in an appropriate organic solvent in a round-bottom flask. If a lipophilic drug is to be encapsulated, it is co-dissolved with the lipids at this stage.

-

Film Formation: The flask is attached to a rotary evaporator. The solvent is removed under reduced pressure, causing a thin, uniform lipid film to form on the inner surface of the flask. The temperature of the water bath should be maintained above the lipid's phase transition temperature.

-

Hydration: The lipid film is hydrated with an aqueous buffer. For the encapsulation of a hydrophilic drug, it would be dissolved in this buffer. The hydration process is typically performed by gentle rotation of the flask, allowing the lipid film to swell and form multilamellar vesicles (MLVs).

-

Vesicle Sizing (Optional): To achieve a more uniform size distribution and to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thin-film hydration method for liposome preparation.

References

An In-Depth Technical Guide to 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a synthetic saturated phospholipid, has garnered significant attention in the fields of membrane research and pharmaceutical sciences. Its unique physicochemical properties make it an invaluable tool for creating model membranes and as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of DDPC, including its chemical identity, quantitative properties, experimental protocols for its application, and its mechanism of action as a drug absorption enhancer.

Core Data and Properties

The Chemical Abstracts Service (CAS) number for 1,2-didecanoyl-sn-glycero-3-phosphocholine is 3436-44-0 .[1] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3436-44-0 | [1] |

| Molecular Formula | C28H56NO8P | [2] |

| Molecular Weight | 565.7 g/mol | [2] |

| Appearance | White to off-white solid | |

| Critical Micelle Concentration (CMC) | 0.005 mM | [3] |

| Solubility in Ethanol | 30 mg/ml | [1] |

| Solubility in Dimethylformamide (DMF) | 20 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

Applications in Research and Drug Development

DDPC is a versatile molecule with a range of applications, primarily centered around its ability to form stable lipid bilayers in aqueous environments.

-

Model Membranes: DDPC is utilized in the creation of liposomes and other artificial membrane systems to study the structure and function of biological membranes.

-

Drug Delivery: It serves as a key component in liposomal formulations for encapsulating and delivering both hydrophilic and hydrophobic drugs. Its properties can be tailored to control drug release and improve bioavailability.

-

Absorption Enhancer: DDPC has been shown to enhance the absorption of certain drugs, particularly peptides and other large molecules, across biological membranes.[1]

Experimental Protocols

Preparation of DDPC Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing unilamellar DDPC liposomes.

Materials:

-

1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) powder

-

Chloroform or a chloroform:methanol mixture

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve a known quantity of DDPC powder in chloroform or a suitable organic solvent mixture in a round-bottom flask. Gently swirl the flask until the lipid is completely dissolved, resulting in a clear solution.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. The flask should be partially submerged in a water bath set to a temperature above the boiling point of the solvent. Apply a vacuum and rotate the flask to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner surface of the flask. Continue to apply the vacuum for at least one hour after the film appears dry to ensure complete removal of residual solvent.

-

Hydration: Add the aqueous buffer (pre-heated to above the phase transition temperature of DDPC, if known) to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion. Load the suspension into a pre-heated extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Force the suspension through the membrane multiple times (typically 10-20 passes) to produce a homogenous population of large unilamellar vesicles (LUVs).

dot

Caption: Workflow for DDPC liposome preparation.

Mechanism of Action as a Drug Absorption Enhancer

DDPC is thought to enhance the absorption of drugs across mucosal membranes through several mechanisms that disrupt the barrier function of the epithelial cell layer.

dot

Caption: Mechanism of drug absorption enhancement by DDPC.

The primary proposed mechanisms are:

-

Increased Membrane Fluidity: By incorporating into the cell membrane, the shorter acyl chains of DDPC can disrupt the ordered packing of the endogenous membrane lipids. This increases membrane fluidity, which can facilitate the passive diffusion of drugs across the cell (transcellular transport).

-

Opening of Tight Junctions: DDPC may interact with the proteins that form the tight junctions between adjacent epithelial cells. This can lead to a transient and reversible opening of these junctions, creating a paracellular pathway for drugs to pass through.

It is important to note that while DDPC can enhance drug absorption, its interaction with biological membranes is a complex process. The extent of absorption enhancement can depend on the specific drug, the formulation, and the biological model being studied.

Conclusion

1,2-didecanoyl-sn-glycero-3-phosphocholine is a valuable tool for researchers and drug development professionals. Its well-defined chemical structure and physicochemical properties make it ideal for constructing model membrane systems and for developing sophisticated drug delivery vehicles. Understanding its properties and mechanisms of action is crucial for its effective application in advancing pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively utilized as potent drug delivery systems. Their ability to encapsulate both hydrophilic and hydrophobic compounds, coupled with their biocompatibility and biodegradability, makes them ideal carriers for a wide range of therapeutic agents. 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a saturated phospholipid that can be used to form stable liposomes. These application notes provide detailed protocols for the preparation of DDPC liposomes using the thin-film hydration method followed by either extrusion or sonication for size reduction.

Materials and Equipment

-

1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC)

-

Cholesterol (optional, for modulating membrane fluidity)

-

Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated (hydrophilic or hydrophobic)

-

Rotary evaporator

-

Water bath

-

Round-bottom flasks

-

Nitrogen or argon gas stream

-

Vacuum pump

-

Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Probe or bath sonicator

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination

Experimental Protocols

Protocol 1: Thin-Film Hydration followed by Extrusion

This is a widely used method for producing unilamellar vesicles with a controlled and uniform size distribution.[1][2][3]

-

Lipid Dissolution:

-

Weigh the desired amount of DDPC and cholesterol (if used). A common molar ratio is 2:1 DDPC:cholesterol.

-

Dissolve the lipid(s) in a suitable volume of organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 40-50°C).

-

Rotate the flask and gradually apply a vacuum to evaporate the solvent, which will form a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[1]

-

-

Hydration:

-

Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of DDPC.

-

Add the pre-heated buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Agitate the flask by gentle rotation to hydrate the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs). This process should be carried out at a temperature above the Tc of DDPC.

-

-

Extrusion (Size Reduction):

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pre-heat the extruder to the same temperature as the hydration buffer.

-

Load the MLV suspension into a syringe and pass it through the extruder membrane to another syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure that the final liposome suspension is collected in the second syringe.[4][5][6] This results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Protocol 2: Thin-Film Hydration followed by Sonication

Sonication is an alternative method for reducing the size of MLVs to form small unilamellar vesicles (SUVs).[7]

-

Lipid Dissolution, Thin-Film Formation, and Hydration:

-

Follow steps 1-3 from Protocol 1.

-

-

Sonication (Size Reduction):

-

Probe Sonication: Immerse the tip of a probe sonicator into the MLV suspension. Sonicate in pulses to avoid overheating the sample. The duration and power of sonication will need to be optimized to achieve the desired vesicle size.

-

Bath Sonication: Place the flask containing the MLV suspension in a bath sonicator. This method is less disruptive than probe sonication.

-

Monitor the clarity of the suspension; it will become clearer as the liposome size decreases.

-

Characterization of DDPC Liposomes

Size and Polydispersity Index (PDI)

The hydrodynamic diameter and PDI of the prepared liposomes should be determined using Dynamic Light Scattering (DLS). The PDI is a measure of the heterogeneity of particle sizes in the sample, with a value below 0.3 generally considered acceptable for drug delivery applications.[8]

Zeta Potential

The zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability.[9][10][11] Liposomes with a zeta potential greater than ±30 mV are generally considered stable due to electrostatic repulsion between particles.[11]

Encapsulation Efficiency (%EE)

The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. It can be determined by separating the unencapsulated drug from the liposome formulation using techniques like dialysis, centrifugation, or size exclusion chromatography. The amount of encapsulated drug is then quantified using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[12][13][14]

The %EE is calculated using the following formula:

%EE = (Amount of encapsulated drug / Total amount of initial drug) x 100

Data Presentation

The following tables provide illustrative quantitative data for DDPC liposomes prepared by the described methods. The actual values may vary depending on the specific experimental conditions.

Table 1: Physicochemical Properties of DDPC Liposomes Prepared by Extrusion

| Formulation Code | DDPC:Cholesterol (molar ratio) | Extrusion Pore Size (nm) | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |

| DDPC-Ext-1 | 1:0 | 100 | 110 ± 5 | 0.15 ± 0.02 | -5 ± 2 |

| DDPC-Ext-2 | 2:1 | 100 | 125 ± 7 | 0.12 ± 0.03 | -4 ± 1.5 |

Table 2: Physicochemical Properties of DDPC Liposomes Prepared by Sonication

| Formulation Code | DDPC:Cholesterol (molar ratio) | Sonication Time (min) | Mean Diameter (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |

| DDPC-Son-1 | 1:0 | 10 | 50 ± 8 | 0.25 ± 0.05 | -6 ± 2 |

| DDPC-Son-2 | 2:1 | 10 | 65 ± 10 | 0.22 ± 0.04 | -5 ± 1.8 |

Table 3: Illustrative Encapsulation Efficiency of a Model Hydrophilic Drug (e.g., Doxorubicin) in DDPC Liposomes

| Formulation Code | Preparation Method | % Encapsulation Efficiency (EE) |

| DDPC-Ext-2 | Thin-Film Hydration - Extrusion | ~15-25% |

| DDPC-Son-2 | Thin-Film Hydration - Sonication | ~5-15% |

Visualization of Experimental Workflow and Cellular Uptake

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]

- 5. researchgate.net [researchgate.net]

- 6. liposomes.ca [liposomes.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. azonano.com [azonano.com]

- 11. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. par.nsf.gov [par.nsf.gov]

Protocol for Incorporating 1,2-Didecanoyl-PC into Lipid Bilayers: Application Notes for Researchers

For Immediate Release

These application notes provide detailed protocols for the incorporation of 1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC; DPC) into lipid bilayers. This document is intended for researchers, scientists, and drug development professionals working with model membrane systems. The protocols outlined below describe the widely used thin-film hydration followed by extrusion method, a robust technique for creating unilamellar vesicles with controlled size distributions.

Introduction

1,2-didecanoyl-PC is a saturated phospholipid with two 10-carbon acyl chains. Its shorter chain length compared to more common phospholipids like DPPC (16:0) or DSPC (18:0) imparts distinct physicochemical properties to lipid bilayers, influencing membrane fluidity, thickness, and permeability. Understanding the protocols for its incorporation is crucial for studies in membrane biophysics, drug delivery, and the characterization of membrane-protein interactions. While 1,2-didecanoyl-PC can be a structural component of the bilayer, it is also utilized as a permeation enhancer.

Physicochemical Properties of 1,2-Didecanoyl-PC

A summary of the key physicochemical properties of 1,2-didecanoyl-PC is presented in Table 1. These parameters are critical for designing and executing the experimental protocols.

| Property | Value | Description |

| Molecular Formula | C₂₈H₅₆NO₈P | The chemical formula of 1,2-didecanoyl-PC. |

| Molecular Weight | 565.7 g/mol [1] | The mass of one mole of 1,2-didecanoyl-PC. |

| Solubility | Soluble in ethanol (~30 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous solutions.[2] | The ability of the lipid to dissolve in various solvents is crucial for the initial steps of liposome preparation. |

| Critical Micelle Concentration (CMC) | ~1.5 mM in water[3] | The concentration above which the lipid molecules self-assemble into micelles in an aqueous solution.[1] |

| Phase Transition Temperature (Tm) | Not experimentally determined in searches, but estimated to be well below 0°C. | The temperature at which the lipid bilayer transitions from a gel-like state to a fluid-like state. For short-chain lipids like DPC, the Tm is very low, meaning it will be in a fluid phase at typical experimental temperatures. |

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol details the preparation of unilamellar vesicles incorporating 1,2-didecanoyl-PC. The process involves creating a thin lipid film, hydrating it to form multilamellar vesicles (MLVs), and then extruding the MLVs to produce vesicles of a defined size.

Workflow for Liposome Preparation

Caption: Workflow for preparing unilamellar vesicles.

Materials

-

1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC)

-

Other desired lipids (e.g., DOPC, DPPC, Cholesterol)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Rotary evaporator

-

Water bath

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Glass round-bottom flask

-

Syringes

Procedure

I. Lipid Film Formation

-

Lipid Dissolution: Weigh the desired amounts of 1,2-didecanoyl-PC and any other lipids and dissolve them in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface. A water bath can be used at a temperature well above the boiling point of the solvent to facilitate evaporation.

-

Drying: To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 1-2 hours.

II. Hydration

-

Buffer Addition: Add the desired volume of the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture. Since the Tm of 1,2-didecanoyl-PC is very low, the choice of hydration temperature will be dictated by the other lipid components.

-

Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The suspension will appear milky.

III. Extrusion (Size Reduction)

-

Extruder Assembly: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

-

Extrusion Process: Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a uniform size distribution. The extrusion should be performed at a temperature above the Tm of all lipid components to ensure the membrane is in a fluid state.

-

Vesicle Collection: The resulting suspension contains large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.

Incorporation of 1,2-Didecanoyl-PC into Mixed Lipid Bilayers

1,2-didecanoyl-PC can be incorporated into bilayers composed of other phospholipids to modulate membrane properties. The protocol is similar to the one described above, with the key difference being the initial co-dissolution of 1,2-didecanoyl-PC with other lipids in the desired molar ratios.

Logical Flow for Mixed Bilayer Preparation

Caption: Preparing mixed lipid bilayers with 1,2-didecanoyl-PC.

The incorporation efficiency of short-chain lipids like 1,2-didecanoyl-PC can be influenced by the properties of the other lipids in the mixture, such as acyl chain length and headgroup chemistry. The inherent positive curvature of short-chain phospholipids can lead to the formation of intermediate structures between spherical vesicles and mixed micelles, which can affect membrane organization.

Characterization of Lipid Bilayers

After preparation, it is essential to characterize the resulting vesicles to ensure they meet the desired specifications.

| Characterization Technique | Parameter Measured | Typical Expected Results for 100 nm Extrusion |

| Dynamic Light Scattering (DLS) | Vesicle size (hydrodynamic diameter) and size distribution (Polydispersity Index, PDI) | Z-average diameter of ~100-120 nm with a PDI < 0.2, indicating a monodisperse population. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Vesicle morphology, lamellarity, and size | Visualization of spherical, unilamellar vesicles. |

| Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm) | For mixed lipid systems, DSC can reveal shifts in the Tm of the other components, indicating the influence of 1,2-didecanoyl-PC on the bilayer's thermal properties. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Lipid composition and incorporation | Can be used to confirm the presence and relative ratios of the different lipids in the final vesicle preparation. |

Applications and Considerations

-

Model Membranes: Bilayers incorporating 1,2-didecanoyl-PC serve as models to study the effects of short-chain lipids on membrane properties and the function of membrane proteins.

-

Drug Delivery: The inclusion of 1,2-didecanoyl-PC can enhance the permeability of lipid bilayers, a property that can be exploited for controlled drug release applications.

-

Stability: Vesicles containing a high proportion of short-chain lipids may exhibit lower stability compared to those made from long-chain lipids. The stability of the formulation over time should be assessed for the specific application.

These protocols provide a foundation for the successful incorporation of 1,2-didecanoyl-PC into lipid bilayers. Researchers are encouraged to optimize these methods for their specific lipid compositions and experimental requirements.

References

Application Notes and Protocols for Membrane Protein Solubilization using 1,2-Didecanoyl-PC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful solubilization of integral membrane proteins is a critical first step for their biochemical and structural characterization. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native structure and function. 1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC), a short-chain phospholipid, has emerged as a mild and effective detergent for this purpose. Its zwitterionic nature and structural similarity to native lipids can help to maintain the integrity of sensitive membrane proteins during and after extraction. These application notes provide detailed protocols and guidelines for utilizing DDPC for the solubilization of membrane proteins, with a specific focus on the well-characterized proton pump, bacteriorhodopsin.

Properties of 1,2-Didecanoyl-PC (DDPC)

Understanding the physicochemical properties of DDPC is essential for optimizing solubilization protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₆NO₈P | [1] |

| Molecular Weight | 565.72 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 0.005 mM | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Experimental Protocols

Protocol 1: General Procedure for Membrane Protein Solubilization using DDPC

This protocol provides a general framework for the solubilization of membrane proteins from isolated cell membranes. Optimization of specific parameters will be necessary for each target protein.

Materials:

-

Isolated cell membranes containing the target membrane protein

-

1,2-Didecanoyl-PC (DDPC)

-

Solubilization Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% (v/v) glycerol (other buffer components may be added as required for protein stability)

-

Protease inhibitor cocktail

-

Ultracentrifuge

Procedure:

-

Membrane Preparation: Isolate cell membranes containing the protein of interest using standard differential centrifugation protocols.

-

Determine Protein Concentration: Measure the total protein concentration of the isolated membrane preparation using a suitable protein assay (e.g., BCA assay).

-

Solubilization:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Add DDPC to the membrane suspension. A good starting point is a final concentration of 1-2% (w/v), which is well above its CMC. The optimal DDPC concentration should be determined empirically for each protein.

-

Incubate the mixture on ice or at 4°C for 1-4 hours with gentle agitation (e.g., using a rotator). The optimal incubation time will vary depending on the protein.

-

-

Clarification:

-

Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.

-

-

Collect Solubilized Protein:

-

Carefully collect the supernatant, which contains the solubilized membrane protein in DDPC micelles.

-

-

Downstream Processing:

-

The solubilized protein is now ready for subsequent purification steps, such as affinity or size-exclusion chromatography. It is crucial to include DDPC at a concentration above its CMC in all subsequent buffers to maintain protein solubility and stability.

-

Protocol 2: Solubilization of Bacteriorhodopsin from Purple Membranes

This protocol is adapted from general methods for bacteriorhodopsin solubilization and tailored for the use of DDPC.[3][4]

Materials:

-

Purified purple membrane (PM) from Halobacterium salinarum

-

1,2-Didecanoyl-PC (DDPC)

-

Solubilization Buffer: 20 mM Tris-HCl, pH 8.0, 150 mM NaCl

-

Ultracentrifuge

Procedure:

-

Prepare Purple Membrane Suspension: Resuspend the purified purple membrane pellet in the Solubilization Buffer to a final bacteriorhodopsin concentration of 1-2 mg/mL.

-

Add DDPC: Add DDPC to the purple membrane suspension to a final concentration of 1.0% (w/v). This corresponds to a detergent-to-protein ratio of approximately 5-10:1 (w/w), which is a common starting point for membrane protein solubilization.

-

Incubation: Incubate the mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring in the dark to prevent light-induced conformational changes in bacteriorhodopsin.

-

Clarification: Centrifuge the mixture at 100,000 x g for 1 hour at 20°C to pellet any remaining membrane fragments.

-

Collect Solubilized Bacteriorhodopsin: The supernatant will contain monomeric bacteriorhodopsin solubilized in DDPC micelles. The success of solubilization can be monitored by a slight blue shift in the absorption maximum of the retinal chromophore.

-

Analysis and Further Purification: The solubilized bacteriorhodopsin can be analyzed by UV-Vis spectroscopy and further purified by size-exclusion chromatography using a buffer containing DDPC at a concentration above its CMC (e.g., 0.1% w/v).

Data Presentation

Table 1: Comparison of Critical Micelle Concentrations (CMC) of Common Detergents

| Detergent | Chemical Class | CMC (mM) | Reference(s) |

| 1,2-Didecanoyl-PC (DDPC) | Phosphatidylcholine | 0.005 | [2] |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic (Maltoside) | 0.15 | [5] |

| CHAPS | Zwitterionic | 6-10 | [5] |

| Octyl-β-D-glucoside (OG) | Non-ionic (Glucoside) | ~20-25 | [3] |

Mandatory Visualizations

Caption: Experimental workflow for membrane protein solubilization using 1,2-Didecanoyl-PC (DDPC).

Caption: Simplified photocycle of bacteriorhodopsin, a light-driven proton pump.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein rotation and chromophore orientation in reconstituted bacteriorhodopsin vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Isolation of detergent-solubilized monomers of bacteriorhodopsin by size-exclusion high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,2-Didecanoyl-PC as a Substrate for Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes play a crucial role in various cellular processes, including inflammation, signal transduction, and metabolism.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[2] The released arachidonic acid is a precursor to eicosanoids, potent signaling molecules involved in inflammation.[3] Consequently, PLA2 is a significant target for drug development, particularly for anti-inflammatory therapies.[4][5]

1,2-didecanoyl-sn-glycero-3-phosphocholine (1,2-didecanoyl-PC) is a synthetic phosphatidylcholine containing two 10-carbon saturated fatty acyl chains. Its defined chemical structure makes it a valuable substrate for in vitro studies of PLA2 activity, offering better reproducibility compared to natural phospholipid mixtures. These application notes provide detailed protocols for utilizing 1,2-didecanoyl-PC as a substrate in PLA2 activity assays, along with relevant signaling pathway information.

Data Presentation: Kinetic Parameters of PLA2 with Phosphatidylcholine Substrates

| Enzyme Source | Substrate | Km (Apparent) | Vmax | Assay Conditions |

| Porcine Pancreas | Phosphatidylcholine (PC) | 4.9 mM | 82.5 nmol h⁻¹ mg⁻¹ (hydrolysis) | Water activity-controlled organic medium |

| Cobra Venom | Thio-PC in Triton X-100 micelles | 0.1 - 0.2 mM (Ks) | 440 µmol min⁻¹ mg⁻¹ | Mixed micelles with Triton X-100 detergent |

Note: The kinetic parameters of PLA2 are highly dependent on the assay conditions, including the physical state of the substrate (e.g., micelles, vesicles, or monolayers), the presence of detergents, temperature, and pH.[6][7]

Signaling Pathway

The hydrolysis of 1,2-didecanoyl-PC by phospholipase A2 initiates a signaling cascade that leads to the production of various bioactive lipid mediators. The primary products, decanoic acid and 1-decanoyl-lysophosphatidylcholine, can modulate cellular functions. More broadly, the release of fatty acids like arachidonic acid from other phospholipids by PLA2 leads to the eicosanoid signaling pathway, which is central to inflammation and other physiological processes.

Experimental Protocols

The following protocols are based on established methods for measuring PLA2 activity using phosphatidylcholine substrates and can be adapted for 1,2-didecanoyl-PC.

Protocol 1: Colorimetric PLA2 Activity Assay

This assay measures the release of free thiols upon hydrolysis of a dithio-analog of phosphatidylcholine. A similar principle can be applied with a modified substrate or a coupled enzymatic reaction to detect the products of 1,2-didecanoyl-PC hydrolysis.

Materials:

-

Phospholipase A2 enzyme solution

-

1,2-didecanoyl-PC substrate

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Prepare Substrate Vesicles:

-

Dissolve 1,2-didecanoyl-PC in chloroform in a glass test tube.

-

Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

-

Place the tube under vacuum for at least 1 hour to remove residual solvent.

-

Resuspend the lipid film in Assay Buffer by vortexing to a final concentration of 1-2 mM.

-

Sonicate the suspension on ice to form small unilamellar vesicles.

-

-

Assay Setup:

-

Add 10 µL of DTNB solution to each well of a 96-well plate.

-

Add 15 µL of Assay Buffer to each well. For inhibitor studies, add the inhibitor at this step.

-

Add 10 µL of the PLA2 enzyme solution (or sample) to the appropriate wells. Include a negative control with no enzyme.

-

Initiate the reaction by adding 200 µL of the prepared 1,2-didecanoyl-PC substrate solution to each well.

-

-

Measurement:

-

Immediately start monitoring the change in absorbance at 414 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

The PLA2 activity can be calculated using the extinction coefficient of the colored product.

-

Protocol 2: Fluorometric PLA2 Activity Assay

This protocol utilizes a fluorescently labeled phosphatidylcholine substrate. The cleavage of the fatty acid containing the fluorophore by PLA2 leads to a change in the fluorescence signal.

Materials:

-

Fluorescently labeled phosphatidylcholine substrate (e.g., with a BODIPY fluorophore)

-

Phospholipase A2 enzyme solution

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Liposomes:

-

Prepare liposomes containing the fluorescently labeled PC substrate, which can be mixed with unlabeled 1,2-didecanoyl-PC, following the procedure described in Protocol 1.

-

-

Assay Setup:

-

Add 50 µL of the substrate-liposome mixture to each well of a 96-well black microplate.

-

Add 50 µL of the PLA2 enzyme solution (or sample) to the appropriate wells to start the reaction. Include a negative control with no enzyme.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore in kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of change in fluorescence intensity over time.

-

A standard curve can be generated using a known amount of the fluorescent product to quantify the enzyme activity.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a typical in vitro PLA2 activity assay using 1,2-didecanoyl-PC as a substrate.

Applications in Drug Development

The use of 1,2-didecanoyl-PC as a substrate for PLA2 provides a robust and reproducible system for high-throughput screening of potential PLA2 inhibitors.[8] By employing the assays described above, researchers can:

-

Identify novel PLA2 inhibitors: Screen compound libraries for molecules that reduce the enzymatic activity of PLA2.

-

Determine inhibitor potency (IC₅₀): Quantify the concentration of an inhibitor required to reduce PLA2 activity by 50%.

-

Characterize the mechanism of inhibition: Investigate whether inhibitors are competitive, non-competitive, or uncompetitive.

These studies are essential for the preclinical development of new drugs targeting PLA2-mediated inflammatory diseases and other pathological conditions.

References

- 1. Phospholipase A2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterogeneous catalysis by phospholipase A2: formulation of a kinetic description of surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylcholine as substrate for human pancreatic phospholipase A2. Importance of the physical state of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) in Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a saturated phospholipid with two 10-carbon acyl chains. Its unique physicochemical properties make it a subject of interest in the development of novel drug delivery systems. Unlike its longer-chain counterparts, such as dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), which are extensively used in thermosensitive liposomes, DDPC presents distinct characteristics that are being explored for different applications. This document provides an overview of the current applications of DDPC in drug delivery, supported by available data and detailed experimental protocols.

Key Applications of DDPC in Drug Delivery

The primary applications of DDPC in drug delivery systems are centered around its properties as a permeation enhancer and its potential in forming self-assembled nanostructures for drug encapsulation.

Permeation Enhancer for Intranasal Drug Delivery

DDPC has been investigated as a potent permeation enhancer for the nasal delivery of macromolecules, such as peptides and proteins. The nasal mucosa presents a significant barrier to the absorption of large therapeutic molecules. DDPC helps to transiently and reversibly increase the permeability of the nasal epithelium, thereby enhancing the systemic bioavailability of intranasally administered drugs.

A notable example is the use of DDPC in formulations for the intranasal delivery of human growth hormone (hGH). Studies in rabbits have shown that the co-administration of hGH with DDPC and α-cyclodextrin can lead to a significant increase in bioavailability, reaching approximately 20%.[1] The mechanism of action is believed to involve the transcellular transport of the drug through epithelial cells that are transiently affected by DDPC.[1] It is important to note that while effective, this enhancement may be associated with temporary, localized effects on the nasal cilia.[1] Further research has indicated that DDPC is rapidly metabolized in the nasal mucosa, with the formation of decanoic acid, which may also contribute to the permeation-enhancing effect.[2]

Self-Assembled Nanoparticles for Anticancer Drug Delivery

Theoretical studies have proposed the use of DDPC (also referred to as dodecylphosphocholine or DPC in this context) for the formulation of self-assembling molecular clusters for the encapsulation of anticancer drugs like doxorubicin (DOX).[3][4] These studies suggest that DDPC molecules can spontaneously aggregate in aqueous environments to form stable nanostructures that can encapsulate drug molecules.

The primary driving forces for the encapsulation of DOX by DDPC clusters are believed to be electrostatic and van der Waals interactions.[3][4] This self-assembly mechanism offers a potential advantage over traditional liposome preparation methods, which can be more complex. The resulting DDPC-based nanoparticles are theorized to provide a favorable drug-loading conformation and may offer controlled release of the encapsulated drug.[3][4] However, it is crucial to emphasize that this application is currently largely based on computational modeling, and extensive experimental validation is required to translate these findings into practical drug delivery systems.

Quantitative Data

Experimental quantitative data for drug delivery systems based on 1,2-didecanoyl-pc are not extensively available in the public domain. The following table summarizes the available data, primarily from studies on its use as a permeation enhancer.

| Parameter | Drug/System | Value | Reference |

| Bioavailability | Human Growth Hormone (intranasal, in rabbits) | ~20% | [1] |

| Absorption into Nasal Mucosa | DDPC (1 minute post-application, in rabbits) | 4.4 - 7.5% of applied dose | [2] |

| Intact DDPC in Nasal Mucosa | DDPC (1 minute post-application, in rabbits) | 1.1 - 1.4% of applied dose | [2] |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of DDPC-based drug delivery systems. These protocols are based on established methods for lipid-based nanoparticle formulation and are adapted for the specific properties of DDPC.

Protocol 1: Preparation of DDPC-Based Nanoparticles for Drug Encapsulation (Thin-Film Hydration Method)

Objective: To prepare unilamellar DDPC vesicles encapsulating a hydrophilic drug.

Materials:

-

1,2-didecanoyl-sn-glycero-3-phosphocholine (DDPC)

-

Cholesterol (optional, for membrane stabilization)

-

Hydrophilic drug (e.g., doxorubicin hydrochloride, carboxyfluorescein)

-

Chloroform and Methanol (analytical grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-